molecular formula C23H23N5OS B2636284 4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 872995-26-1

4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Cat. No.: B2636284
CAS No.: 872995-26-1
M. Wt: 417.53
InChI Key: DTDYKUGMUTVLPO-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Biochemical Analysis

Biochemical Properties

4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s triazole ring is known to bind to the heme iron of cytochrome P450, inhibiting its activity. This interaction can lead to altered metabolic pathways and changes in the levels of various metabolites .

Cellular Effects

The effects of 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity. This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biological effects primarily through enzyme inhibition and modulation of gene expression. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. The compound’s metabolism involves oxidation, reduction, and conjugation reactions, which are catalyzed by different enzymes .

Transport and Distribution

Within cells and tissues, 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its accumulation in the liver can enhance its effects on hepatic enzymes and metabolic pathways .

Subcellular Localization

The subcellular localization of 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its presence in the endoplasmic reticulum, for instance, allows it to interact with cytochrome P450 enzymes and modulate their activity. Additionally, its localization in the nucleus can influence gene expression by interacting with transcription factors .

Preparation Methods

The synthesis of 4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core followed by the introduction of the sulfanyl and benzamide groups. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridazine core or the benzamide moiety, leading to the formation of derivatives with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions such as refluxing in organic solvents or performing reactions under inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified triazolopyridazine derivatives with altered functional groups

Scientific Research Applications

4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including infections and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes

Comparison with Similar Compounds

4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methyl-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16-6-8-19(9-7-16)23(29)24-13-12-21-26-25-20-10-11-22(27-28(20)21)30-15-18-5-3-4-17(2)14-18/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDYKUGMUTVLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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